molecular formula C16H23NO2 B3214221 Ethyl 4-(benzylamino)cyclohexanecarboxylate CAS No. 113699-33-5

Ethyl 4-(benzylamino)cyclohexanecarboxylate

Cat. No.: B3214221
CAS No.: 113699-33-5
M. Wt: 261.36 g/mol
InChI Key: TZRIZRLULWVYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzylamino)cyclohexanecarboxylate is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a benzylamino group attached to a cyclohexane ring, which is further esterified with an ethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)cyclohexanecarboxylate typically involves the reaction of 4-aminocyclohexanecarboxylic acid with benzyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like dichloromethane or toluene

    Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Ethyl 4-(benzylamino)cyclohexanecarboxylate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminocyclohexanecarboxylate
  • Benzyl 4-aminocyclohexanecarboxylate
  • Ethyl 4-(methylamino)cyclohexanecarboxylate

Uniqueness

Ethyl 4-(benzylamino)cyclohexanecarboxylate is unique due to the presence of both the benzylamino and ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

ethyl 4-(benzylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRIZRLULWVYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716803
Record name Ethyl 4-(benzylamino)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113699-33-5
Record name Ethyl 4-(benzylamino)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(benzylamino)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(benzylamino)cyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(benzylamino)cyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(benzylamino)cyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(benzylamino)cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(benzylamino)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.